molecular formula C28H23F2N3O14 B135319 Fura F CAS No. 156638-57-2

Fura F

Cat. No. B135319
M. Wt: 663.5 g/mol
InChI Key: RWZJQXPUJSJONM-UHFFFAOYSA-N
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Description

“Fura F” or “Fura-FF” is a derivative of the calcium indicator “Fura-2”. Unlike Fura-2, Fura-FF is essentially insensitive to magnesium ions (Mg2+), reducing the interference caused by this ion. Fura-FF presents a higher calcium ion dissociation constant (Kd=6μM versus 0.14μM) compared to Fura-2 . The spectral characteristics of both are similar . Fura-FF is used as a fluorescent calcium ion probe .


Synthesis Analysis

Fura-FF can be covalently linked to SNAP-tag fusion proteins and retains its calcium ion sensing ability after coupling to the protein .


Molecular Structure Analysis

The molecular formula of Fura-FF is C43H43F2N3O24 . It has a maximum excitation/emission wavelength of 365/514 nm when free of calcium ions, and 339/507 nm when bound to high concentrations of calcium ions .


Chemical Reactions Analysis

Fura-FF is a calcium ion indicator that changes its fluorescence properties upon binding to calcium ions . The mean reaction volume for the dissociation of calcium from the dye molecules is determined to be -21.3 ml mol-1 .


Physical And Chemical Properties Analysis

The fluorescence intensity of Fura-FF is reduced by 10% per 100 MPa . This property is important when applying calcium imaging technologies in the field of high-pressure bioscience .

Safety And Hazards

According to the safety data sheet, Fura-2FF does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice .

properties

IUPAC Name

2-[6-[bis(carboxymethyl)amino]-5-[2-[6-[bis(carboxymethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F2N3O14/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZJQXPUJSJONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F2N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166111
Record name Fura F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fura F

CAS RN

156638-57-2
Record name Fura F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156638572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fura F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As discussed above, the synthesis of 5,5', 6,6'-tetrafluoro-BAPTA (Formula II) was carried out as originally described for both BAPTA and 5,5'-difluoro BAPTA starting from commercially available 2-nitro-5,6-difluorophenol. Fura-F was synthesized via the pathway originally described for the preparation of Fura-2. Unless otherwise noted commercially available reagents and dry solvents were used as received. Reactions were carried out under an atmosphere of argon and reaction temperatures refer to the bath. Flash column chromatography was performed with Merck Silica Gel 60 (40-63 μm). Proton sponge is 1,8-bis(dimethylamino)naphthalene.
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